molecular formula C9H7ClN2 B1367201 8-Chloroquinolin-2-amine CAS No. 343868-74-6

8-Chloroquinolin-2-amine

Cat. No.: B1367201
CAS No.: 343868-74-6
M. Wt: 178.62 g/mol
InChI Key: CKYLCXRCRTXTJH-UHFFFAOYSA-N
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Description

8-Chloroquinolin-2-amine is a derivative of quinoline, which is a nitrogen-containing bicyclic compound . Quinoline derivatives are utilized in various areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

The synthesis of quinoline derivatives often involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, giving an enamine intermediate which is further heated in a strong acid, and later cyclodehydration to afford quinoline .


Molecular Structure Analysis

Quinoline is also known as 1-benzazine, benzopyridine, and 1-azanaphthalene . It has a characteristic double-ring structure containing a benzene ring fused with a pyridine moiety .


Chemical Reactions Analysis

Chemical modification of quinoline is one of the commonest approaches used in drug discovery, resulting in improved therapeutic effects and explaining the wide occurrence of quinolones in bioactive natural products . An oxidant-free electrochemical regioselective chlorination of 8-aminoquinoline amides at ambient temperature in batch and continuous-flow was achieved .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 178.62 . It is a pale yellow solid .

Mechanism of Action

Quinolines are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

When handling 8-Chloroquinolin-2-amine, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . Personal protective equipment should be used, and all sources of ignition should be removed .

Future Directions

There is potential for the development of new molecules containing the quinoline nucleus, with many research reports being generated in a brief span of time . The continuous-flow setup allows for the reaction scale-up to be achieved conveniently with higher productivity .

Properties

IUPAC Name

8-chloroquinolin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClN2/c10-7-3-1-2-6-4-5-8(11)12-9(6)7/h1-5H,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKYLCXRCRTXTJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40507427
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343868-74-6
Record name 8-Chloroquinolin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40507427
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-chloroquinolin-2-amine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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